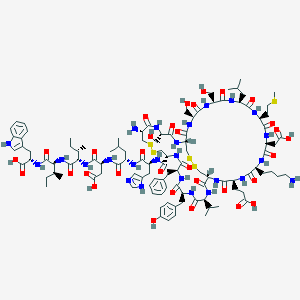

Endothelin-1

Descripción

Propiedades

Número CAS |

123626-67-5 |

|---|---|

Fórmula molecular |

C109H159N25O32S5 |

Peso molecular |

2491.9 g/mol |

Nombre IUPAC |

3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |

Clave InChI |

ZUBDGKVDJUIMQQ-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Pictogramas |

Acute Toxic |

Secuencia |

CSCSSLMDKECVYFCHLDIIW |

Sinónimos |

Big Endothelin Big Endothelin 1 Big Endothelin-1 Endothelin 1 Endothelin Type 1 Endothelin, Big Endothelin-1 Endothelin-1, Big Precursor, Proendothelin-1 Preproendothelin Preproendothelin 1 Preproendothelin-1 Proendothelin (1-38) Proendothelin 1 Precursor Proendothelin-1 Precurso |

Origen del producto |

United States |

Molecular Biology of Endothelin 1

Endothelin-1 Gene (EDN1) Expression and Regulation

The bioavailability of ET-1 is predominantly dictated by the rate of transcription of its gene, EDN1. researchgate.netnih.gov This regulation is complex, involving a host of transcription factors, signaling molecules, and external stimuli that converge on the EDN1 gene to modulate its expression. nih.gov

Transcriptional Control Mechanisms of EDN1

The transcription of the EDN1 gene is a highly regulated process, influenced by a variety of factors that ensure its expression is appropriate for the physiological context. researchgate.netnih.gov

The promoter region of the EDN1 gene contains several well-defined cis-acting elements, which are specific DNA sequences that bind to transcription factors to regulate gene expression. nih.govwikipedia.org These elements are crucial for both basal and inducible transcription of EDN1. The proximal promoter of the human EDN1 gene is highly conserved across mammalian species and has been extensively studied. nih.gov

Key cis-acting elements within the EDN1 promoter include a TATA box, located at positions -32 to -28 relative to the transcription start site, which is essential for the initiation of transcription. ahajournals.org Other significant elements include binding sites for Activator Protein-1 (AP-1) at -109 to -102, GATA-2 binding sites, and a consensus binding motif for the vascular endothelial zinc finger 1 (Vezf1) transcription factor at -55 bp. nih.govahajournals.org The promoter also harbors a binding site for Hypoxia-Inducible Factor-1 (HIF-1) at -118 bp and a functional Nuclear Factor-κB (NF-κB) binding site located further upstream at position -2090 bp. nih.gov A novel Smad protein-binding element has been identified at position -191 bp. nih.gov Additionally, two non-traditional hormone response elements have been identified in the murine edn1 gene at -572 bp and -690 bp. nih.gov

| Cis-Acting Element | Location (relative to transcription start site) | Function |

| TATA Box | -32 to -28 | Core promoter element for transcription initiation. ahajournals.org |

| AP-1 | -109 to -102 | Mediates response to growth factors and cytokines. nih.govahajournals.org |

| Vezf1 | -55 | Appears to be involved in endothelial cell-specific expression. nih.gov |

| HIF-1 | -118 | Mediates response to hypoxia. nih.gov |

| NF-κB | -2090 | Involved in inflammatory and stress responses. nih.gov |

| Smad | -191 | Mediates TGF-β signaling. nih.gov |

| Hormone Response Elements | -572 and -690 (murine) | Bind mineralocorticoid and glucocorticoid receptors. nih.gov |

A multitude of transcription factors orchestrate the expression of the EDN1 gene, often in a cell-type-specific and stimulus-dependent manner. researchgate.netnih.gov

Hypoxia-Inducible Factor-1 (HIF-1): HIF-1 is a crucial regulator of the cellular response to low oxygen levels (hypoxia). oncotarget.commdpi.com The EDN1 promoter is highly responsive to hypoxia, recruiting a protein complex that includes HIF-1, which binds to its specific site at -118 bp. nih.gov HIF-1-dependent EDN1 expression is not limited to hypoxic conditions; it can also be stimulated by factors like Toll-like receptor activation and placenta growth factor. nih.gov

Nuclear Factor-κB (NF-κB): NF-κB is a key transcription factor in the inflammatory response. oncotarget.com It activates EDN1 expression in various cell types. nih.gov The NF-κB binding site in the EDN1 promoter is located at position -2090 bp. nih.gov Cytokines like TNF-α and IL-1β can trigger NF-κB-dependent EDN1 expression. nih.gov Interestingly, only NF-κB heterodimers (p65/p50) seem to activate EDN1 in endothelial cells. nih.gov

Specificity Protein 1 (Sp1): While not as extensively detailed in the provided context for direct binding in all conditions, Sp1 is a known transcription factor that often works in concert with other factors to regulate gene expression. physiology.org

Vascular Endothelial Zinc Finger 1 (Vezf1): This transcription factor appears to play a specific role in the endothelial cell-dependent expression of EDN1. nih.gov Vezf1 binds to a consensus motif at position -55 bp in the EDN1 promoter. nih.gov Its expression is largely restricted to vascular endothelial and hematopoietic cells, suggesting a role in cell-type-specific regulation. nih.gov

Period Circadian Regulator 1 (Per1): Per1, a circadian rhythm transcription factor, has been found to bind to an E-box motif in the murine edn1 gene, where it acts to negatively regulate gene expression. nih.gov Since Per1 is not thought to bind DNA directly, its presence suggests the involvement of other circadian rhythm factors like Clock or Bmal1. nih.gov

Mechanical forces, particularly fluid shear stress, exert a significant influence on EDN1 transcription in vascular endothelial and renal epithelial cells. nih.govmdpi.com Increased flow rate and shear stress stimulate the release of ET-1. nih.gov However, the transcriptional response to shear stress is complex and depends on the magnitude and duration of the force. While low levels of shear stress (1.5 dyne/cm²) can increase ET-1 mRNA expression, higher and more prolonged physiological shear stress (30 dyne/cm² or more) has been shown to decrease EDN1 mRNA levels in human retinal microvascular endothelial cells. arvojournals.org This downregulation of EDN1 by physiological shear stress may contribute to the vasoregulatory and antithrombotic properties of blood vessels. arvojournals.org

A variety of hormones and cytokines potently regulate EDN1 transcription, linking the endothelin system to other major regulatory pathways. researchgate.netatsjournals.org

Angiotensin II: This vasoactive peptide is a known inducer of EDN1 expression. ahajournals.orgatsjournals.org Angiotensin II stimulates EDN1 transcription in endothelial cells in a dose-dependent manner, an effect that can be blocked by specific angiotensin II receptor antagonists. ahajournals.orgnih.gov The signaling pathway often involves PKC-dependent activation of the transcription factor AP-1. nih.gov

Transforming Growth Factor-β (TGF-β): TGF-β is a potent stimulator of EDN1 expression. researchgate.netatsjournals.org It signals through the ALK5/Smad3 pathway, leading to the recruitment of Smad3 and Smad4 to the EDN1 promoter in endothelial cells. nih.gov The profibrotic effects of TGF-β may be partly mediated by its induction of ET-1. atsjournals.org

Thrombin: This coagulation factor also stimulates EDN1 transcription. researchgate.netatsjournals.org Similar to Angiotensin II, the signaling cascade often involves PKC-dependent activation of AP-1. nih.gov

Vasopressin: Arginine vasopressin induces the expression of preprothis compound mRNA in a dose-dependent fashion, and this effect can be nullified by specific vasopressin receptor antagonists. nih.gov

Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β): These pro-inflammatory cytokines are significant inducers of EDN1 expression. nih.govwikipedia.org Both TNF-α and IL-1β can activate NF-κB-dependent EDN1 transcription. nih.govphysiology.orgnih.gov In glioblastoma cells, TNF-α treatment leads to the association of NF-κB with the EDN1 promoter. nih.gov Similarly, IL-1β increases NF-κB activation and EDN1 expression in renal inner medullary collecting duct cells. nih.gov

| Regulating Molecule | Effect on EDN1 Transcription | Key Mediating Transcription Factors |

| Angiotensin II | ↑ | AP-1 nih.gov |

| TGF-β | ↑ | Smad3, Smad4 nih.gov |

| Thrombin | ↑ | AP-1 nih.gov |

| Vasopressin | ↑ | Not specified |

| TNF-α | ↑ | NF-κB nih.gov |

| IL-1β | ↑ | NF-κB nih.gov |

Post-Transcriptional Regulation of EDN1 mRNA

Beyond transcriptional control, the expression of ET-1 is also fine-tuned at the post-transcriptional level, primarily through mechanisms that affect the stability of its messenger RNA (mRNA). nih.govfrontiersin.org The EDN1 mRNA is inherently unstable, with a half-life of approximately 15 minutes. frontiersin.orgfrontiersin.org This rapid turnover allows for tight control over ET-1 production.

This instability is largely conferred by AU-rich elements (AREs) located in the 3'-untranslated region (3'-UTR) of the EDN1 mRNA. nih.govfrontiersin.orgresearchgate.net The human EDN1 3'-UTR contains three such AUUUA motifs. nih.gov These elements are recognized by RNA-binding proteins that can either promote mRNA degradation or, in some cases, stabilize the transcript. For instance, the AU-rich element binding protein AUF1 has been shown to be involved in the degradation of EDN1 mRNA. nih.gov

Furthermore, microRNAs (miRNAs) have emerged as important regulators of EDN1 mRNA. frontiersin.orgnih.govresearchgate.net These small non-coding RNAs can bind to the 3'-UTR of the EDN1 mRNA, leading to its degradation or the inhibition of its translation into protein. frontiersin.org For example, miR-199 has been shown to reduce EDN1 mRNA levels. nih.gov A long non-coding RNA, EDN1-AS, which is antisense to the EDN1 gene, has also been identified and may regulate ET-1 expression, potentially by acting as a sponge for miRNAs that would otherwise target EDN1 mRNA. researchgate.netfrontiersin.org

This compound Biosynthesis Pathway

The production of the mature, biologically active 21-amino acid ET-1 peptide is a multi-step process that begins with the translation of its gene and involves several enzymatic cleavage events. researchgate.netnih.gov

Translation of Prepro-Endothelin-1 (Prepro-ET-1)

The synthesis of ET-1 starts with the transcription of the EDN1 gene into mRNA, which is then translated into a large precursor protein called preprothis compound (prepro-ET-1). researchgate.netahajournals.orgatsjournals.org In humans, prepro-ET-1 is a protein of about 203 amino acids. ahajournals.orgontosight.ai This initial translation product is biologically inactive and serves as the substrate for subsequent processing steps. biologists.com

Multi-Step Enzymatic Cleavage Processes

The conversion of prepro-ET-1 to active ET-1 involves a cascade of proteolytic cleavages.

Formation of Pro-ET-1/Big ET-1: The first step is the cleavage of prepro-ET-1 by a furin-like endopeptidase. researchgate.netbiologists.comresearchgate.net This enzyme removes a signal peptide and cleaves the precursor at specific dibasic amino acid pairs, resulting in the formation of a 38-amino acid intermediate known as prothis compound, or more commonly, big ET-1. researchgate.netahajournals.orgatsjournals.org This intermediate has significantly less biological activity compared to the final ET-1 peptide. atsjournals.org

Conversion to Mature ET-1: The final and critical step is the conversion of big ET-1 into the mature 21-amino acid ET-1 peptide. cvphysiology.com This is primarily accomplished by the action of Endothelin-Converting Enzyme (ECE), a membrane-bound zinc metalloprotease. researchgate.netatsjournals.org ECE-1 specifically cleaves the Trp-Val bond at positions 21-22 of big ET-1 to release the highly potent, active ET-1. researchgate.netatsjournals.org The prior cleavage of the C-terminus of big ET-1 by the furin-like convertase is essential for this final processing step by ECE-1 to occur. nih.gov Alternative pathways for processing big ET-1 exist, involving enzymes like chymase, but the ECE-mediated pathway is considered the principal route for ET-1 synthesis. nih.govresearchgate.netqiagen.com

Furin-Type Proprotein Convertase-Mediated Processing to Big this compound (Big ET-1)

The initial step in the maturation of ET-1 involves the conversion of the precursor peptide, proET-1, into an inactive intermediate known as big this compound (big ET-1). nih.govresearchgate.net This crucial cleavage is performed by furin-type proprotein convertases, a family of subtilisin-like endoproteases. nih.govresearchgate.netbioscientifica.com Furin recognizes and cleaves proET-1 at specific pairs of basic amino acids. nih.govnih.gov

In vitro studies have demonstrated that furin can efficiently process proET-1 to generate big ET-1. nih.gov Furthermore, research has shown that in endothelial cells, both furin and another proprotein convertase, PC7, are expressed and can process proET-1 with similar specificity, suggesting they may both contribute to this maturation step. nih.gov The inhibition of furin has been shown to abolish the production of ET-1 in endothelial cells, highlighting its critical role in the biosynthesis pathway. nih.gov

Endothelin-Converting Enzyme (ECE) Isoforms (ECE-1, ECE-2, ECE-3) in Mature ET-1 Formation

The final and rate-limiting step in the synthesis of biologically active ET-1 is the cleavage of big ET-1. core.ac.uk This conversion is primarily catalyzed by a family of membrane-bound zinc metalloproteases known as endothelin-converting enzymes (ECEs). biochemia-medica.comnih.gov

Three main forms of ECE have been identified: ECE-1, ECE-2, and ECE-3. biochemia-medica.com ECE-1 is considered the principal enzyme responsible for the conversion of big ET-1 to ET-1. biochemia-medica.com It specifically hydrolyzes the Trp21-Val/Ile22 bond of big ET-1 to produce the mature 21-amino acid peptide. biochemia-medica.comoup.com Four isoforms of human ECE-1 (1a, 1b, 1c, and 1d) have been identified, which differ in their N-terminal cytoplasmic domains and exhibit distinct subcellular localizations. biochemia-medica.comcore.ac.uk For instance, high glucose levels have been shown to increase the expression of the ECE-1c isoform, primarily at the plasma membrane of endothelial cells. karger.com

ECE-2 also cleaves big ET-1, but it functions optimally at an acidic pH of 5.5, in contrast to ECE-1 which is active at neutral pH. mdpi.com ECE-3 shows specificity for big ET-3. biochemia-medica.com While ECE-1 is widely distributed, ECE-2 expression is more restricted. oup.com

Contributions of Alternative Cleavage Pathways (e.g., Chymase, Neprilysin, Matrix Metalloproteinase II)

Chymase: This serine protease, found in mast cells, can cleave big ET-1 to produce ET-1(1-31). ahajournals.orgphysiology.org Further processing of ET-1(1-31) by neprilysin is then required to generate the fully active ET-1(1-21). researchgate.net Studies in mice have suggested that chymase plays a significant role in the in vivo conversion of big ET-1. researchgate.net Deletion of mast cell chymase has been shown to reduce pulmonary ET-1 concentrations. ahajournals.org

Neprilysin (NEP): Also known as neutral endopeptidase, NEP is a zinc metalloprotease that can cleave big ET-1. physiology.org As mentioned, it is also involved in the conversion of the chymase-generated ET-1(1-31) to mature ET-1. researchgate.net

Matrix Metalloproteinase-2 (MMP-2): This enzyme, a member of the gelatinase family of MMPs, can cleave big ET-1 to generate a 32-amino acid peptide, ET-1(1-32). physiology.org The biological activity of this longer isoform may vary depending on the vascular bed. physiology.org

Cellular and Tissue-Specific Sites of this compound Synthesis

This compound is produced by a wide variety of cell types throughout the body, reflecting its diverse physiological roles. The primary site of ET-1 synthesis is the vascular endothelium. biochemia-medica.comatsjournals.orgnih.gov

Key Cellular and Tissue Sites of ET-1 Synthesis:

Endothelial Cells: These cells are the most prominent source of ET-1. atsjournals.orgnih.gov Studies have shown that ET-1 is constitutively secreted by endothelial cells. ahajournals.org

Vascular Smooth Muscle Cells (VSMCs): VSMCs also produce ET-1, contributing to the local regulation of vascular tone. biochemia-medica.comnih.gov

Cardiomyocytes: Heart muscle cells are another site of ET-1 synthesis.

Immune Cells: Macrophages and polymorphonuclear leukocytes have been shown to secrete ET-1. atsjournals.orgnih.gov

Neurons: ET-1 is expressed in the central nervous system. biochemia-medica.com

Epithelial Cells: Various epithelial cells, including those in the bronchi, produce ET-1. atsjournals.org

Fibroblasts: These connective tissue cells are also capable of synthesizing ET-1. atsjournals.org

The tissue with the highest levels of ET-1 is the lung. atsjournals.org ET-1 is also found in high concentrations in the kidney and intestine. biochemia-medica.com

This compound Protein Interactions and Post-Translational Modifications

Beyond its synthesis, the biological activity of this compound is influenced by its interactions with other proteins and by post-translational modifications other than proteolytic processing.

Identified Protein-Protein Interactions Influencing this compound Activity

The primary protein interactions of ET-1 are with its G protein-coupled receptors, the endothelin type A (ETA) and type B (ETB) receptors. oup.commdpi.com The binding of ET-1 to these receptors initiates a cascade of intracellular signaling events. uniprot.org

ETA and ETB Receptors: ET-1 binds with high affinity to both ETA and ETB receptors. uniprot.org The interaction with ETA receptors on vascular smooth muscle cells primarily mediates vasoconstriction, while ETB receptors on endothelial cells can lead to vasodilation through the release of nitric oxide and prostacyclin. biochemia-medica.commdpi.com

G Proteins: Upon ligand binding, the ET receptors couple to various G proteins, including Gq, Gi, G12/13, and Gs, leading to diverse cellular responses. mdpi.com

β-arrestin: ET-1 receptor signaling can also be modulated by β-arrestin, which can lead to the downregulation of G protein signaling or initiate distinct signaling pathways. mdpi.com

Angiotensin II: There is evidence of cross-talk between the endothelin and renin-angiotensin systems. Angiotensin II can stimulate the release of ET-1, and ET-1 can, in turn, influence angiotensin II-mediated effects. ahajournals.org

Post-Translational Modifications Beyond Proteolytic Processing (e.g., Phosphorylation)

While proteolytic processing is the most critical post-translational modification for ET-1 activation, other modifications, particularly phosphorylation events triggered by ET-1 signaling, play a significant role in its downstream effects. Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can regulate its activity, localization, and interactions. thermofisher.com

ET-1 binding to its receptors can induce the phosphorylation of a variety of intracellular proteins, thereby modulating their function. This is a key mechanism by which ET-1 exerts its diverse cellular effects.

Examples of ET-1-Induced Phosphorylation:

MAP Kinase (ERK1/2): ET-1 stimulates the rapid phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK1 and ERK2, in various cell types, including extravillous trophoblast cells and bovine corneal endothelial cells. uwo.caarvojournals.org This phosphorylation is often linked to cell migration and proliferation. uwo.caarvojournals.org

GATA-4 Transcription Factor: In atrial muscle cells, ET-1 induces the phosphorylation of the GATA-4 transcription factor, a key regulator of cardiac gene expression. portlandpress.com This phosphorylation is mediated by the MEK-MAPK pathway. portlandpress.com

Caveolin-1 (Cav-1): In human vascular smooth muscle cells, ET-1 stimulates the phosphorylation of Caveolin-1 at tyrosine 14. nih.gov This event is dependent on NADPH oxidases and the c-Abl kinase. nih.gov

Rab11A: ET-1 can induce the PKC-mediated phosphorylation of the small GTPase Rab11A at serine 177 in arterial myocytes. nih.gov This phosphorylation inhibits Rab11A activity and reduces the surface trafficking of certain ion channel subunits, leading to vasoconstriction. nih.gov

These phosphorylation events are crucial components of the signaling cascades initiated by ET-1 and are fundamental to its physiological and pathological actions.

Endothelin Receptor Pharmacology and Signaling

Endothelin Receptor Subtypes and Their Functional Heterogeneity

Endothelin-1 (ET-1) exerts its diverse biological effects by binding to specific G protein-coupled receptors, primarily the Endothelin Receptor Type A (ETA) and Type B (ETB). nih.govwikipedia.org These receptors exhibit distinct tissue distribution and functional roles, contributing to the complex and often opposing actions of ET-1. wikipedia.orgbiochemia-medica.com A third subtype, Endothelin Receptor Type C (ETC), has been identified, though its physiological relevance in mammals remains less understood. biochemia-medica.comispub.com

Endothelin Receptor Type A (ETA) and Type B (ETB) Expression Patterns and Tissue Distribution

The expression of ETA and ETB receptors is highly regulated and tissue-specific, which dictates the localized effects of ET-1.

ETA Receptors are predominantly found on vascular smooth muscle cells, where they mediate vasoconstriction. biochemia-medica.comnih.govguidetopharmacology.org Their expression is also significant in:

Cardiac Myocytes: Implicated in cardiac contractility and hypertrophic responses. nih.govguidetopharmacology.orgcvpharmacology.com

Renal Epithelial Cells: Involved in renal hemodynamics and sodium retention. nih.gov

Neurons and Glial Cells: ETA receptors are present in the nervous system, suggesting a role in neural functions. wikipedia.orgnih.gov

Immune Cells: Expression on immune cells points to a role in inflammatory processes. uscjournal.com

ETB Receptors exhibit a more widespread distribution. nih.gov They are notably expressed on:

Endothelial Cells: Where they play a crucial role in vasodilation and ET-1 clearance. biochemia-medica.comnih.govpatsnap.com

Vascular Smooth Muscle Cells: Co-expression with ETA receptors can contribute to vasoconstriction. biochemia-medica.comnih.gov

Cardiac Myocytes: Present alongside ETA receptors. nih.gov

Renal Epithelial Cells: Involved in renal function. nih.gov

Immune Cells: ETB receptor activation can modulate immune cell activity. researchgate.net

Neurons and Glial Cells: ETB receptors are found in the central and peripheral nervous systems, with expression on glial cells like astrocytes and satellite cells. nih.govnih.govjneurosci.org

Table 1: Tissue Distribution of Endothelin Receptors

| Cell Type | ETA Receptor Expression | ETB Receptor Expression |

| Vascular Smooth Muscle Cells | High | Present |

| Endothelial Cells | Absent | High |

| Cardiac Myocytes | Present | Present |

| Renal Epithelial Cells | Present | Present |

| Immune Cells | Present | Present |

| Neurons | Present | Present |

| Glial Cells | Present | High |

Distinct Functional Roles of ETA and ETB Receptors

The functional outcomes of ET-1 signaling are determined by the receptor subtype activated.

Activation of ETA receptors by ET-1 primarily leads to contractile and proliferative responses. ahajournals.org Key effects include:

Vasoconstriction: ETA receptors on vascular smooth muscle cells are the primary mediators of the potent and long-lasting vasoconstriction induced by ET-1. nih.govbiochemia-medica.com

Mitogenesis and Cell Proliferation: ET-1, through ETA receptors, stimulates the proliferation of various cell types, including vascular smooth muscle cells, which contributes to vascular remodeling. ahajournals.orgahajournals.org

Fibrosis: ETA activation promotes the synthesis of extracellular matrix proteins, such as collagen, leading to tissue fibrosis. atsjournals.orgahajournals.org This is a key factor in the pathology of fibrotic diseases. atsjournals.org

Cardiac Contractility and Remodeling: In the heart, ETA receptor activation increases cardiac contractility and can lead to myocardial hypertrophy and remodeling in pathological conditions. cvpharmacology.comuscjournal.com

The functions of ETB receptors are more diverse and can be context-dependent. ahajournals.org

Vasodilation: ETB receptors on endothelial cells, when activated by ET-1, stimulate the release of vasodilators like nitric oxide (NO) and prostacyclin, counteracting the vasoconstrictor effects of ETA activation. wikipedia.orguscjournal.comahajournals.org

This compound Clearance: A crucial role of ETB receptors, particularly in the lungs and kidneys, is the clearance of circulating ET-1 from the bloodstream. uscjournal.comnih.govahajournals.org This function helps to regulate the systemic levels of ET-1. patsnap.com

Context-Dependent Vasoconstriction: While primarily associated with vasodilation, ETB receptors located on vascular smooth muscle cells can also mediate vasoconstriction. biochemia-medica.comnih.gov

Immune Cell Activation: Activation of ETB receptors on immune cells can modulate inflammatory responses. uscjournal.com

A third endothelin receptor, termed ETC, has been identified and cloned from non-mammalian vertebrates, where it shows a high affinity for ET-3. oup.com However, a mammalian homolog for the ETC receptor has not been definitively identified, and its physiological significance in humans remains unclear. wikipedia.orgbiochemia-medica.comispub.com Some studies in animal models have suggested the presence of a receptor with pharmacological properties similar to the ETC receptor, but further research is needed to establish its existence and function in mammalian physiology. capes.gov.br

Intracellular Signaling Cascades Activated by this compound

Upon binding of this compound to its ETA and ETB receptors, a cascade of intracellular signaling events is initiated. ahajournals.org Both receptor subtypes are coupled to G proteins, primarily Gαq/11 and Gαi. qiagen.combio-rad.com

Activation of the Gαq/11 pathway by both ETA and ETB receptors stimulates phospholipase C (PLC). qiagen.comresearchgate.net PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). qiagen.comresearchgate.net

IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. cvpharmacology.comnih.gov This rapid increase in intracellular Ca2+ is a key trigger for many of ET-1's effects, including smooth muscle contraction. nih.govfrontiersin.org

DAG activates protein kinase C (PKC), which phosphorylates various downstream targets, contributing to sustained cellular responses like cell proliferation, differentiation, and modulation of ion channels. jneurosci.orgahajournals.orgqiagen.com

The Gαi pathway , which can be activated by ETB receptors, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govqiagen.com In contrast, ETA receptor activation can sometimes lead to Gαs stimulation and an increase in cAMP. bio-rad.com

Furthermore, ET-1 receptor activation can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.govresearchgate.net This cross-talk leads to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is crucial for the mitogenic and proliferative effects of ET-1. jneurosci.orgahajournals.orgresearchgate.net

Other important signaling pathways activated by ET-1 include:

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: Involved in cell survival, growth, and proliferation. ahajournals.orgbio-rad.comresearchgate.net

Rho/Rho-kinase pathway: Plays a significant role in Ca2+ sensitization of the contractile machinery in smooth muscle cells and in cytoskeletal reorganization. nih.govfrontiersin.org

Activation of phospholipase A2 (PLA2): This leads to the production of arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes. qiagen.comresearchgate.net

The integration of these multiple and interconnected signaling pathways ultimately determines the specific and potent biological responses elicited by this compound.

G Protein-Coupled Receptor (GPCR) Mechanisms

Upon activation by ET-1, the endothelin receptors undergo a conformational change that allows them to couple with and activate heterotrimeric G proteins. Both ETA and ETB receptors exhibit promiscuous coupling, meaning they can interact with multiple families of Gα subunits, including Gαq/11, Gαi/o, Gαs, and Gα12/13. researchgate.netbiologists.combiorxiv.org This promiscuity allows for a diverse and complex signaling network to be initiated from a single receptor type, with the specific G protein coupling varying depending on the cell and tissue type. biologists.com

Gαq/11: Activation of the Gαq/11 pathway is a primary signaling mechanism for both ETA and ETB receptors. biorxiv.orgmdpi.com This leads to the activation of phospholipase C (PLC). unipd.itahajournals.org

Gαi/o: Coupling to the Gαi/o family of G proteins typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. bio-rad.combiologists.com

Gαs: In some cellular contexts, endothelin receptors can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP production. bio-rad.combiologists.combiorxiv.org

Gα12/13: The Gα12/13 pathway activation by endothelin receptors stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA and its downstream effector, Rho-kinase. biologists.comoup.com

| G Protein Subfamily | Primary Effector | Key Downstream Signal | Reference |

|---|---|---|---|

| Gαq/11 | Phospholipase C (PLC) | ↑ IP3, ↑ DAG, ↑ Ca2+ | unipd.itmdpi.comahajournals.org |

| Gαi/o | Adenylyl Cyclase | ↓ cAMP | bio-rad.combiologists.com |

| Gαs | Adenylyl Cyclase | ↑ cAMP | bio-rad.combiologists.combiorxiv.org |

| Gα12/13 | RhoGEF | ↑ RhoA activation | biologists.comoup.com |

A cardinal signaling event following the activation of Gαq/11 by endothelin receptors is the stimulation of phospholipase C (PLC). unipd.itahajournals.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govunipd.it

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). nih.govunipd.it This binding opens calcium channels, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm and a transient increase in intracellular Ca2+ concentration. nih.govunipd.itresearchgate.net This initial release of intracellular calcium is often followed by a more sustained phase of elevated Ca2+, which is dependent on the influx of extracellular Ca2+ through various plasma membrane channels. researchgate.net

Simultaneously, DAG, which remains in the plasma membrane, acts as an activator for several isoforms of protein kinase C (PKC). nih.gov The activation of PKC, in concert with the elevated intracellular Ca2+, leads to the phosphorylation of a multitude of substrate proteins, thereby propagating the signal to downstream cellular processes.

This compound is a potent activator of the RhoA/Rho-kinase (ROCK) signaling pathway. researchgate.netnih.gov This activation is primarily mediated through the coupling of endothelin receptors to the Gα12/13 family of G proteins. oup.com Upon stimulation by ET-1, the activated Gα12/13 subunits engage RhoGEFs, which catalyze the exchange of GDP for GTP on the small GTPase RhoA, thereby converting it to its active, GTP-bound state. researchgate.netnih.gov

Activated RhoA then stimulates its downstream effector, Rho-kinase (ROCK), a serine/threonine kinase. ahajournals.orgphysiology.org ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC). physiology.org This increased MLC phosphorylation enhances the sensitivity of the contractile apparatus to Ca2+, a phenomenon known as calcium sensitization, which is crucial for smooth muscle contraction. physiology.org The RhoA/ROCK pathway has been shown to be involved in ET-1-induced contraction in various smooth muscle types, including the rabbit basilar artery. physiology.org Studies have indicated that the ETA receptor subtype is primarily responsible for ET-1-mediated RhoA activation in this context. physiology.org Furthermore, research suggests that phosphatidylinositol 3-kinase (PI3K) may act as an upstream regulator of ET-1-induced RhoA activation. physiology.org

The effect of this compound on the adenylate cyclase/cyclic AMP (cAMP) pathway is complex and cell-type dependent, reflecting the promiscuous G protein coupling of its receptors. ahajournals.org

Inhibition of cAMP Production: In many cell types, including brain capillary endothelial cells, ET-1 has been shown to inhibit adenylyl cyclase activity. ahajournals.org This inhibitory effect is mediated by the coupling of endothelin receptors, often ETB receptors, to the Gαi/o family of G proteins. biologists.com Activation of Gαi/o leads to the direct inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. cdnsciencepub.com

Stimulation of cAMP Production: Conversely, in other cellular systems, such as ciliary smooth muscle cells, ET-1 can stimulate the accumulation of cAMP. arvojournals.org This stimulatory effect can be indirect. For instance, ET-1 binding to ETA receptors can activate phospholipase A2, leading to the release of arachidonic acid and subsequent synthesis of prostaglandins (PGs) like PGE2. arvojournals.org These prostaglandins can then act in an autocrine or paracrine manner on their own receptors (e.g., EP receptors) which are coupled to Gαs, thereby activating adenylyl cyclase and increasing cAMP levels. arvojournals.org In some cases, direct coupling of endothelin receptors to Gαs has also been proposed. bio-rad.com

| Effect on cAMP | Mediating G Protein | Mechanism | Cellular Context Example | Reference |

|---|---|---|---|---|

| Inhibition | Gαi/o | Direct inhibition of adenylyl cyclase | Brain capillary endothelial cells | biologists.comahajournals.org |

| Stimulation (Indirect) | Gαq/11 (initial) → Gαs (secondary) | Activation of PLA2, prostaglandin (B15479496) synthesis, and subsequent activation of Gαs-coupled prostaglandin receptors | Ciliary smooth muscle cells | arvojournals.org |

| Stimulation (Direct) | Gαs | Direct activation of adenylyl cyclase | - | bio-rad.com |

Receptor Transactivation Mechanisms

This compound can induce cellular responses not only through direct G protein-mediated signaling but also by a process known as receptor transactivation. A prominent example of this is the transactivation of the Epidermal Growth Factor Receptor (EGFR). mdpi.comoup.com This mechanism involves the ET-1-induced, ligand-independent activation of the EGFR, thereby coupling the GPCR signaling cascade to the receptor tyrosine kinase (RTK) pathway. sdbonline.org

The transactivation of EGFR by ET-1 can occur through several mechanisms. One well-described pathway involves the activation of matrix metalloproteinases (MMPs) downstream of the endothelin receptor. plos.org These MMPs can cleave membrane-anchored pro-heparin-binding EGF-like growth factor (pro-HB-EGF), releasing the soluble HB-EGF, which then binds to and activates the EGFR in an autocrine or paracrine fashion. plos.org This process is often dependent on the activation of Src kinase. plos.org

In other instances, EGFR transactivation can be ligand-independent and may involve intracellular signaling molecules such as reactive oxygen species (ROS) and Ca2+. mdpi.comsdbonline.org For example, in vascular smooth muscle cells (VSMCs), ET-1 has been shown to induce EGFR transactivation, which is a critical step for subsequent activation of the ERK/MAPK pathway and cellular responses like DNA synthesis. mdpi.comoup.com This transactivation can be mediated by NADPH oxidase-dependent mechanisms. nih.gov The transactivated EGFR then serves as a platform for the recruitment and activation of various downstream signaling proteins, effectively integrating signals from both GPCRs and RTKs.

Involvement of Specific Protein Kinases

The signaling cascades initiated by this compound converge on the activation of several key protein kinases that play crucial roles in mediating its diverse physiological effects. These include the Extracellular Signal-Regulated Kinase (ERK), Protein Kinase C (PKC), and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

Extracellular Signal-Regulated Kinase (ERK): ET-1 is a potent activator of the ERK1/2 (also known as p42/p44 MAPK) pathway in numerous cell types. ahajournals.orgjneurosci.org Activation of ERK is often downstream of both G protein-dependent pathways and EGFR transactivation. mdpi.comoup.com For instance, the Gαq/11-PLC-PKC axis can lead to ERK activation. jneurosci.org Concurrently, ET-1-induced EGFR transactivation recruits adaptor proteins like Shc and Grb2, which activate the Ras/Raf/MEK/ERK cascade. bio-rad.comoup.com Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and hypertrophy. bio-rad.commolbiolcell.org

Protein Kinase C (PKC): As a direct downstream effector of DAG produced by PLC activation, PKC is a central player in ET-1 signaling. nih.gov ET-1 stimulates a rapid and sustained increase in DAG, leading to the activation of various PKC isoforms. ahajournals.org Activated PKC phosphorylates a wide array of cellular proteins, influencing processes such as smooth muscle contraction, ion channel activity, and gene expression. physiology.orgplos.org

Phosphatidylinositol 3-Kinase (PI3K)/Akt: The PI3K/Akt pathway is another important signaling route activated by ET-1. cdnsciencepub.comnih.gov PI3K can be activated downstream of both endothelin receptors and transactivated EGFR. physiology.orgmdpi.com Once activated, PI3K phosphorylates membrane inositides to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B). jneurosci.orgmolbiolcell.org This recruitment to the membrane allows for the phosphorylation and activation of Akt by upstream kinases like PDK1. jneurosci.org Activated Akt then phosphorylates numerous substrates involved in cell survival, growth, and metabolism. molbiolcell.orgcdnsciencepub.com

Beta-Arrestin Pathway Involvement and Receptor Internalization/Desensitization

The cellular response to persistent this compound stimulation is tightly regulated to prevent over-stimulation. This regulation is largely mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. nih.gov

Upon agonist binding, the endothelin receptor is phosphorylated by GRKs, such as GRK2, primarily on serine and threonine residues within its C-terminal tail. nih.govnih.gov This phosphorylation increases the receptor's affinity for β-arrestin proteins (β-arrestin-1 and β-arrestin-2). cdnsciencepub.comnih.gov The binding of β-arrestin to the phosphorylated receptor has two major consequences:

Desensitization: β-arrestin sterically hinders the coupling of the receptor to G proteins, effectively uncoupling the receptor from its primary signaling pathway and attenuating the G protein-mediated signal. nih.gov This process is a key component of homologous desensitization.

Internalization: β-arrestins act as adaptor proteins, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein-2 (AP2) complex. biorxiv.org This facilitates the sequestration of the receptor from the cell surface into intracellular vesicles via clathrin-mediated endocytosis. biorxiv.org Receptor internalization removes receptors from the pool available for agonist binding, further contributing to the desensitization of the cellular response. pnas.org Following internalization, receptors can be either dephosphorylated and recycled back to the plasma membrane (resensitization) or targeted for degradation in lysosomes.

Interestingly, β-arrestins are now also recognized as signal transducers themselves. cdnsciencepub.com Upon binding to the endothelin receptor, β-arrestins can serve as scaffolds for various signaling proteins, initiating a second wave of G protein-independent signaling. For example, β-arrestin-mediated scaffolding can lead to the activation of signaling pathways like the ERK/MAPK cascade. cdnsciencepub.comnih.gov Thus, the β-arrestin pathway not only desensitizes G protein signaling but also initiates alternative signaling cascades and orchestrates the trafficking of the receptor within the cell.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production

This compound (ET-1) is a potent vasoconstrictor peptide that also plays a significant role in promoting oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net This process is implicated in the pathophysiology of various cardiovascular diseases. portlandpress.commdpi.com The primary mechanism for ET-1-induced ROS production involves the activation of NADPH oxidase, a membrane-bound enzyme complex. nih.govahajournals.orgmdpi.com

Activation of both ET-A and ET-B receptors can lead to an increase in intracellular Ca2+, which is a key step in many of ET-1's signaling pathways, including the induction of oxidative stress. nih.govresearchgate.net Specifically, in vascular smooth muscle cells, ET-1 binding to its receptors, predominantly the ET-A receptor, triggers the activation of NADPH oxidase, leading to the production of superoxide (B77818) anions (O₂⁻). ahajournals.orgphysiology.org This has been observed in various experimental models, including DOCA-salt hypertensive rats, where ET-A receptor blockade was found to inhibit superoxide production. ahajournals.orgahajournals.org

Studies in human umbilical vein endothelial cells (HUVECs) have shown that ET-1 significantly enhances ROS generation after prolonged incubation, a process that can be prevented by both an ET-B receptor antagonist (BQ788) and an NADPH oxidase inhibitor (apocynin). nih.gov This suggests that in endothelial cells, the ET-B receptor may be the primary mediator of this effect. nih.gov The generated ROS, in turn, can act as signaling molecules, influencing processes like cell proliferation and apoptosis. nih.govresearchgate.net

Beyond NADPH oxidase, other potential sources of ET-1-mediated ROS generation include mitochondria. portlandpress.comportlandpress.com In some contexts, such as DOCA-salt hypertension, ET-1-induced oxidative stress appears to involve mechanisms independent of NADPH oxidase, pointing towards the role of mitochondria in ROS production. portlandpress.comportlandpress.com Furthermore, ET-1 can influence the expression and activity of other enzymes involved in redox signaling, such as endothelial nitric oxide synthase (eNOS). nih.govphysiology.org For instance, ROS generated in pulmonary arterial smooth muscle cells can feedback to the endothelial cells, leading to decreased eNOS expression and activity. physiology.org

The signaling pathways downstream of ROS production are complex and involve the activation of various kinases and transcription factors. For example, in smooth muscle cells, ROS can mediate the activation of c-Jun amino-terminal kinase (JNK) and the transcription factor activator protein-1 (AP-1), contributing to the inflammatory and proliferative effects of ET-1. researchgate.net

Table 1: Key Findings on ET-1 and Oxidative Stress

| Cell/Tissue Type | ET Receptor Involved | Primary ROS Source | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Vascular Smooth Muscle Cells | ET-A | NADPH Oxidase | Increased superoxide production, cell proliferation | ahajournals.orgphysiology.orgresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ET-B | NADPH Oxidase | Enhanced ROS generation, cell proliferation | nih.gov |

| DOCA-salt Hypertensive Rat Vasculature | ET-A | Mitochondria (also NADPH oxidase-independent) | Increased vascular oxidative stress | portlandpress.comportlandpress.com |

| Pulmonary Arterial Smooth Muscle Cells | ET-A | NADPH Oxidase | Decreased eNOS expression in endothelial cells | physiology.org |

Regulation of Ion Channels (e.g., Voltage-Independent Mechanisms, Receptor-Operated Channels, Store-Operated Channels)

This compound exerts significant control over cellular function by modulating the activity of various ion channels, leading to changes in ion concentrations, particularly intracellular calcium ([Ca²⁺]i), and membrane potential. nih.govnih.gov These effects are crucial for processes like vasoconstriction and cell proliferation. nih.govahajournals.org ET-1's regulation of ion channels primarily occurs through voltage-independent mechanisms, which include receptor-operated channels (ROCs) and store-operated channels (SOCs). nih.govresearchgate.netresearchgate.netjst.go.jp

Voltage-Independent Mechanisms:

Upon binding to its G protein-coupled receptors (ET-A and ET-B), ET-1 initiates a signaling cascade that leads to the opening of non-selective cation channels and calcium channels, allowing for the influx of extracellular Ca²⁺. nih.govresearchgate.netnih.govresearchgate.net This influx is independent of significant changes in membrane potential, distinguishing it from voltage-gated calcium channels. nih.govphysiology.org The activation of these channels contributes to the sustained elevation of intracellular calcium that is characteristic of ET-1 signaling. physiology.org

Receptor-Operated Channels (ROCs):

ROCs are ion channels that are directly or indirectly activated by receptor stimulation, without the prerequisite of depleting intracellular calcium stores. researchgate.netahajournals.org ET-1 has been shown to activate several types of ROCs. In vascular smooth muscle, for instance, ET-1 can promote Ca²⁺ influx through L-type Ca²⁺ channels as well as receptor-operated Ca²⁺ channels to stimulate prostanoid synthesis. ahajournals.org Members of the Transient Receptor Potential (TRP) channel family are often implicated as ROCs in ET-1 signaling. mdpi.comfrontiersin.org For example, in human adipose arterioles, ET-1 potentiates the vasoconstriction mediated by TRPV1 channels in a protein kinase C-dependent manner. nih.gov Similarly, in renal sensory nerves, ET-1 modulates afferent nerve activity through an interaction with TRPV1 channels. ahajournals.org The activation of TRPC1 channels by ET-1 has also been observed in human atrial myocytes and is thought to contribute to atrial electrical remodeling. researchgate.net

Store-Operated Channels (SOCs):

SOCs are activated in response to the depletion of intracellular calcium stores, such as the sarcoplasmic or endoplasmic reticulum. ahajournals.orgaups.org.au ET-1, by stimulating phospholipase C and generating inositol 1,4,5-trisphosphate (IP₃), triggers the release of Ca²⁺ from these internal stores. aups.org.autandfonline.com This depletion is sensed by stromal interaction molecule 1 (STIM1), which then activates Orai channels and some TRP channels at the plasma membrane, leading to store-operated calcium entry (SOCE). jst.go.jptandfonline.com

Other Ion Channels:

In addition to ROCs and SOCs, ET-1 also regulates other types of ion channels. For example, in pulmonary arterial smooth muscle cells, ET-1 enhances the activity of Ca²⁺-activated Cl⁻ and K⁺ channels. nih.gov The activation of Ca²⁺-activated Cl⁻ channels can lead to membrane depolarization, which in turn can open voltage-gated Ca²⁺ channels, creating a positive feedback loop that amplifies the Ca²⁺ signal. arvojournals.org The ANO1/TMEM16A channel, a Ca²⁺-activated chloride channel, is stimulated by agonists like ET-1 that increase intracellular calcium. frontiersin.org Furthermore, chloride channels like ClC-3 have been implicated in ET-1-induced vascular smooth muscle cell proliferation. ahajournals.org

Table 2: ET-1 Regulation of Ion Channels

| Channel Type | Mechanism of Activation by ET-1 | Functional Consequence | Key Protein(s) Involved | Reference(s) |

|---|---|---|---|---|

| Receptor-Operated Channels (ROCs) | Direct or indirect G-protein coupled signaling following receptor binding. | Influx of cations (e.g., Ca²⁺), leading to vasoconstriction and altered cell signaling. | TRPC1, TRPV1 | researchgate.netahajournals.orgnih.govahajournals.org |

| Store-Operated Channels (SOCs) | Depletion of intracellular Ca²⁺ stores (ER/SR) triggers channel opening. | Sustained Ca²⁺ influx to replenish stores and maintain signaling. | STIM1, Orai1, TRPC1, TRPC3 | ahajournals.orgaups.org.autandfonline.comarvojournals.org |

| Ca²⁺-activated Cl⁻ Channels | Increased intracellular Ca²⁺ following ET-1 stimulation. | Membrane depolarization, which can further activate voltage-gated Ca²⁺ channels. | ANO1/TMEM16A, ClC-3 | nih.govahajournals.orgarvojournals.orgfrontiersin.org |

| Ca²⁺-activated K⁺ Channels | Increased intracellular Ca²⁺ following ET-1 stimulation. | Membrane hyperpolarization, providing a negative feedback mechanism. | BK channels | nih.govarvojournals.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-aminoethyl diphenylborinate |

| 9-anthracene carboxylic acid |

| Apocynin |

| BQ123 |

| BQ788 |

| Bosentan (B193191) |

| Capsaicin |

| Cyclopiazonic acid |

| DIDS |

| Diphenylene iodonium |

| FR 139317 |

| GF-109203X |

| Iberiotoxin |

| N-acetylcysteine |

| Nifedipine |

| Nimodipine |

| NNC 55-0396 |

| Penitrem A |

| Phenylephrine |

| SB366791 |

| SK&F 96365 |

| Tempol |

| Thapsigargin |

Cellular and Molecular Effects of Endothelin 1

Regulation of Cell Growth and Proliferation

ET-1 is a well-established mitogen, a substance that induces or stimulates cell division (mitosis) and proliferation. aacrjournals.orgnih.gov Its effects are observed across a diverse range of cell types and are mediated through complex signaling networks that converge on the core machinery of the cell cycle.

ET-1's ability to stimulate cell growth is a key factor in tissue remodeling, development, and the progression of diseases like cancer and fibrosis. mdpi.comnih.gov

Vascular Smooth Muscle Cells (VSMCs): ET-1 is a recognized mitogen for VSMCs, stimulating both DNA synthesis and cell proliferation. oup.comebm-journal.orgphysiology.org This activity is believed to contribute to the vascular remodeling seen in conditions like hypertension and atherosclerosis. oup.comahajournals.org Studies have shown that ET-1 can induce either hypertrophy (an increase in cell size) at lower concentrations or hyperplasia (an increase in cell number) at higher concentrations in these cells. oup.com

Endothelial Cells: ET-1 also acts as a mitogen for the very cells that produce it, the vascular endothelial cells, in an autocrine or paracrine fashion. nih.govaacrjournals.org It enhances endothelial cell proliferation and can function as a survival factor by protecting these cells from apoptosis (programmed cell death). nih.govahajournals.org This effect is primarily mediated through the ETB receptor. ahajournals.org

Fibroblasts: In fibroblasts, ET-1 is a potent stimulator of proliferation. researchgate.netatsjournals.org This action is a hallmark of fibrotic diseases, where ET-1 drives the expansion of fibroblast populations, leading to excessive deposition of extracellular matrix proteins. nih.goversnet.org This has been particularly noted in cardiac and pulmonary fibrosis. nih.goversnet.org

Cardiomyocytes: The effect of ET-1 on cardiomyocytes is nuanced. In the developing heart, ET-1 promotes terminal differentiation, a process where cardiomyocytes permanently exit the cell cycle, thus leading to a decrease in proliferation. nih.govplos.orgnih.gov In mature, terminally differentiated cardiomyocytes, ET-1 does not typically induce proliferation but instead causes a hypertrophic response, characterized by an increase in cell size and protein synthesis. pnas.orgnih.govphysiology.org

Cancer Cells: ET-1 functions as a significant growth factor in numerous cancers. mdpi.com It has been shown to stimulate the proliferation of cell lines from ovarian, prostate, colorectal, and melanoma cancers, among others. nih.govcdnsciencepub.comphysiology.org In many epithelial-derived tumors, such as ovarian and prostate cancer, this mitogenic effect is mediated predominantly through the ETA receptor. nih.gov

Table 1: Mitogenic Effects of Endothelin-1 on Various Cell Types

| Cell Type | Primary Effect | Key Receptor(s) | Associated Pathologies | Citations |

|---|---|---|---|---|

| Vascular Smooth Muscle Cells | Proliferation (Hyperplasia), Hypertrophy | ETAR | Atherosclerosis, Hypertension | oup.comebm-journal.orgphysiology.orgahajournals.org |

| Endothelial Cells | Proliferation, Anti-apoptosis | ETBR | Angiogenesis | nih.govnih.govahajournals.org |

| Fibroblasts | Proliferation | ETAR | Cardiac & Pulmonary Fibrosis | nih.govresearchgate.netatsjournals.orgersnet.org |

| Cardiomyocytes (Mature) | Hypertrophy | ETAR, ETBR | Cardiac Hypertrophy | pnas.orgnih.govahajournals.org |

| Cardiomyocytes (Developing) | Decreased Proliferation (Terminal Differentiation) | ETAR | - | nih.govplos.orgnih.gov |

| Cancer Cells (e.g., Ovarian) | Proliferation, Survival | ETAR | Cancer Progression | mdpi.comnih.govcdnsciencepub.comphysiology.org |

The progression of a cell through its division cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by binding to specific proteins called cyclins and by CDK inhibitors (CKIs). nih.govbiologists.com ET-1 exerts its mitogenic effects by directly influencing these key regulatory molecules. ahajournals.org

Upon binding to its receptors, ET-1 activates several intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK), protein kinase C (PKC), and phosphatidylinositol 3-kinase (PI3K) pathways. ahajournals.orgnih.gov These pathways transmit the mitogenic signal to the cell cycle machinery.

Research in NIH3T3 fibroblasts has shown that ET-1 stimulation leads to a time- and dose-dependent increase in the protein levels of cyclin D1. ahajournals.orgnih.gov This is followed by an increase in the kinase activity of the cyclin D1-CDK4 complex and subsequently the cyclin E-CDK2 complex. ahajournals.org The cyclin D1-CDK4 complex is crucial for progression through the G1 phase of the cell cycle. The activation of CDK4 by ET-1 was found to be dependent on the PI3K pathway, while the later activation of CDK2 was dependent on all three major pathways (ERK, PKC, and PI3K). ahajournals.orgnih.gov In other contexts, such as anoxia-stressed neonatal hearts, ET-1 signaling has been linked to an increase in the expression of the CKI p27, which contributes to the inhibition of cardiomyocyte proliferation. plos.org

Table 2: Role of ET-1 in Regulating Cell Cycle Components

| Cell Cycle Component | Effect of ET-1 | Mediating Pathway(s) | Outcome | Citations |

|---|---|---|---|---|

| Cyclin D1 | Increased protein expression | PI3K | G1 phase progression | ahajournals.orgnih.gov |

| CDK4 | Increased kinase activity | PI3K | G1 phase progression | ahajournals.orgnih.gov |

| CDK2 | Increased kinase activity | ERK, PKC, PI3K | G1/S phase transition | ahajournals.orgnih.gov |

| p27 (CKI) | Increased expression (in specific contexts) | Not fully specified | Inhibition of proliferation | plos.org |

Cell Differentiation and Phenotypic Modulation

Beyond regulating cell numbers, ET-1 is a powerful modulator of cell identity, capable of inducing profound changes in cell phenotype and driving differentiation processes that are critical in both development and disease.

ET-1 is a key profibrotic mediator that drives the transformation of fibroblasts into myofibroblasts. nih.govresearchgate.net This process, known as myofibroblast differentiation, is a central event in tissue fibrosis. nih.gov Myofibroblasts are specialized, contractile cells characterized by the de novo expression of α-smooth muscle actin (α-SMA) and an enhanced capacity for synthesizing extracellular matrix proteins like collagen. nih.govresearchgate.net In human cardiac fibroblasts, ET-1 induces the expression of both α-SMA and collagen I, promoting a fibrotic phenotype. researchgate.netnih.gov This effect is mediated primarily through the ETA receptor and involves the Gαq protein and the downstream ERK1/2 signaling pathway. researchgate.net

In the developing heart, the timing of cardiomyocyte withdrawal from the cell cycle is critical for establishing the final number of heart muscle cells. nih.gov ET-1 plays a significant role in this process by promoting premature terminal differentiation. nih.govnih.gov In fetal rat cardiomyocytes, ET-1 treatment increases the percentage of binucleated cells, which are considered terminally differentiated and incapable of further division, while simultaneously decreasing markers of proliferation like Ki-67. nih.govnih.govresearchgate.net This effect is notably enhanced by hypoxia, a known inducer of ET-1 expression. nih.gov The underlying mechanism for this pro-differentiation effect involves an increase in DNA methylation, an epigenetic modification that can regulate gene expression. nih.govnih.gov

Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal-like cells. This transition is crucial in embryonic development and becomes pathologically reactivated in cancer progression and fibrosis. mdpi.comersnet.org

ET-1 is a potent inducer of EMT in various cancers, including ovarian, oral squamous cell, and chondrosarcoma. mdpi.comdovepress.comoncotarget.comnih.gov The ET-1/ETAR axis can trigger EMT by downregulating epithelial markers, such as E-cadherin, while upregulating mesenchymal markers like N-cadherin and vimentin. dovepress.comnih.gov This phenotypic switch is orchestrated by the activation of key EMT-promoting transcription factors, including Snail, ZEB1, and Twist. mdpi.comdovepress.com The signaling pathways implicated in ET-1-induced EMT are complex and involve mediators such as integrin-linked kinase (ILK), which can lead to the stabilization of Snail and β-catenin. mdpi.comnih.gov By promoting EMT, ET-1 enhances the invasive and metastatic potential of tumor cells. mdpi.comresearchgate.net

Extracellular Matrix Remodeling and Fibrosis

This compound (ET-1) is a critical mediator in the dynamic process of extracellular matrix (ECM) remodeling. Its functions are pivotal in both normal physiological processes, such as wound healing, and in pathological conditions characterized by excessive tissue fibrosis. ET-1 exerts its influence by modulating the synthesis and degradation of ECM components and by promoting cellular phenotypes that favor matrix deposition.

ET-1 is a potent profibrotic factor that directly stimulates the synthesis and subsequent deposition of various types of collagen, the primary structural protein in the ECM. nih.gov In diverse cell types, including fibroblasts and smooth muscle cells, ET-1 upregulates the production of several collagen subtypes. mdpi.comatsjournals.org Studies on dermal fibroblasts have demonstrated that ET-1 promotes the synthesis of collagen types I and III. atsjournals.org Furthermore, research on human lamina cribrosa cells from the optic nerve head has shown a dose-dependent increase in the deposition and secretion of collagen type I and type VI in response to ET-1. nih.gov In the context of wound healing, ET-1 has been found to stimulate the production of collagens IV, V, and VII, which are essential for the reconstitution of the basement membrane. atsjournals.org

The signaling mechanism for this profibrotic effect often involves the activation of both endothelin A (ETA) and endothelin B (ETB) receptors. nih.govatsjournals.org The blockade of either receptor subtype alone does not completely inhibit ET-1-mediated collagen production, suggesting a necessary cross-talk between the two receptor pathways for the full fibrotic response. mdpi.comresearchgate.net In some cellular contexts, the effect of ET-1 on collagen synthesis is mediated through the induction of other profibrotic molecules, such as Transforming Growth Factor-beta 1 (TGF-β1). plos.org For instance, in pulmonary arterial smooth muscle cells, ET-1 enhances TGF-β1-induced deposition of collagen type I. plos.org

In addition to promoting collagen synthesis, ET-1 contributes to matrix accumulation by altering the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). arvojournals.org MMPs are a family of enzymes responsible for degrading ECM components, and their activity is crucial for normal tissue turnover. ET-1 can shift this balance toward reduced matrix degradation.

In human dermal fibroblasts, ET-1 has been shown to inhibit the expression of MMP-1 (collagenase-1), an enzyme that degrades fibrillar collagens. atsjournals.org This inhibition of collagen degradation, coupled with stimulated collagen synthesis, creates a strong profibrotic effect. atsjournals.org The inhibitory effect on MMP-1 appears to be mediated exclusively through the ETA receptor. atsjournals.org

Conversely, in other contexts, ET-1 can increase the expression and activity of certain MMPs, contributing to specific remodeling events. In human optic nerve head astrocytes, ET-1 increases the expression and activity of MMP-2 (gelatinase A) and its inhibitors, TIMP-1 and TIMP-2. arvojournals.org Similarly, during myocardial ischemia and reperfusion, ET-1 signaling through the ETA receptor leads to increased interstitial activity of membrane type 1-MMP (MT1-MMP), a key enzyme in cardiovascular remodeling. physiology.orgnih.gov In human first-trimester trophoblasts, however, ET-1 has been found to down-regulate the expression of MMP14 and MMP15 via the ETB receptor, which may impair the invasive capacity of these cells. oup.comresearchgate.net This demonstrates that ET-1's effect on MMPs is highly context- and cell-type-specific.

Through its dual effects on matrix synthesis and degradation, ET-1 is a key contributor to general tissue remodeling in health and disease. molbiolcell.orgjacc.org It is recognized as a central factor in the initiation and maintenance of fibrosis in a variety of tissues. nih.gov A critical step in tissue repair and fibrosis is the differentiation of fibroblasts into myofibroblasts, which are specialized, contractile cells that produce large amounts of ECM. molbiolcell.org ET-1 promotes this crucial trans-differentiation process, inducing the expression of α-smooth muscle actin (α-SMA) and other proteins associated with a contractile phenotype. mdpi.commolbiolcell.org

Apoptosis and Cell Survival Regulation

This compound plays a dual role in cell fate, acting as a critical regulator of both cell survival and programmed cell death (apoptosis). Its influence on these pathways is a key component of its function in normal physiology and its contribution to pathologies, most notably cancer.

ET-1 generally functions as an anti-apoptotic factor, promoting cell survival in various cell types, including endothelial cells, fibroblasts, and vascular smooth muscle cells. ahajournals.orgnih.gov A primary mechanism for this pro-survival signal is the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway. srce.hr Upon binding to its receptors, ET-1 triggers the phosphorylation and activation of Akt, a serine/threonine kinase that, in turn, phosphorylates and inactivates several pro-apoptotic targets. srce.hr This ET-1-induced anti-apoptotic signal is often dependent on both the dose and the duration of exposure. srce.hr

In human umbilical vein endothelial cells (HUVECs), ET-1 has been shown to reduce apoptosis, an effect mediated through the ETB receptor, NADPH oxidase, and the subsequent activation of Akt. nih.gov Similarly, in vascular smooth muscle cells, ET-1 suppresses apoptosis induced by nitric oxide or serum deprivation. ahajournals.org However, the role of ET-1 in apoptosis is not universally protective; in some specific cell types, such as human melanoma cells, it has been reported to enhance apoptosis, highlighting the context-dependent nature of its regulatory function. ahajournals.orgnih.gov

In the context of oncology, the anti-apoptotic function of ET-1 is particularly significant, as evasion of apoptosis is a hallmark of cancer. mdpi.comtechscience.com ET-1 contributes to tumor progression by protecting cancer cells from programmed cell death, thereby fostering tumor growth and promoting resistance to therapy. mdpi.comresearchgate.net

One of the key mechanisms by which ET-1 promotes chemoresistance is by inhibiting apoptosis induced by cytotoxic drugs. For example, ET-1 can protect cancer cells from paclitaxel-induced apoptosis by causing the phosphorylation of proteins in the Bcl-2 family, an effect that is blocked by ETA receptor antagonists. srce.hrpnas.org In pancreatic adenocarcinoma, the ET-1 axis is activated in response to the chemotherapy drug gemcitabine (B846), which is thought to sustain chemoresistance by facilitating anti-apoptotic mechanisms. nih.gov The combination of an ET-1 receptor antagonist with gemcitabine was shown to increase markers of apoptosis, such as cleaved PARP. nih.gov Similarly, in gallbladder cancer cells, blocking ET-1 signaling with the antagonist macitentan (B1675890) in combination with cisplatin (B142131) led to decreased expression of the anti-apoptotic protein Bcl-xL and increased levels of apoptotic markers. nih.gov This indicates that ET-1 signaling fosters drug resistance through the induction of survival pathways. nih.gov

Inflammatory and Immunomodulatory Actions

Characterization as a Pro-Inflammatory Cytokine

This compound is now widely considered a pro-inflammatory cytokine. nih.gov While initially known for its ability to constrict blood vessels, a growing body of evidence highlights its participation in numerous inflammatory processes. nih.govatsjournals.org In response to endothelial stress from factors like other cytokines, reactive oxygen species, angiotensin II, and thrombin, the expression of ET-1 increases. nih.gov Elevated levels of ET-1 are found in various cells involved in the immune response, including alveolar macrophages and leukocytes. nih.gov This peptide contributes to vascular dysfunction by causing platelet aggregation, increasing the expression of molecules that help leukocytes adhere to blood vessel walls, and promoting the synthesis of other inflammatory mediators. nih.gov The role of ET-1 in inflammation is further supported by its involvement in the pathogenesis of various diseases with inflammatory components. nih.govnih.gov

Activation of Immune Cells

This compound directly influences the activity of a wide range of immune cells, underscoring its role as a significant immunomodulatory molecule. It has been shown to activate several key players in both the innate and adaptive immune systems.

| Immune Cell Type | Effect of this compound Activation | Supporting Research |

| Monocytes | ET-1 stimulates monocytes to produce various cytokines, including IL-1β, IL-6, IL-8, TNF-α, and MCP-1. atsjournals.org It is also involved in monocyte diapedesis, the process of moving from the bloodstream into tissues. nih.gov | Studies have shown that ET-1 induces the production of chemoattractant factors like MCP-1. nih.gov |

| Neutrophils | ET-1 can prime neutrophils and stimulate them to release elastase. atsjournals.org It also promotes neutrophil adhesion to endothelial cells. nih.gov | ET-1 has been observed to upregulate the expression of CD11b, an adhesion molecule on neutrophils. nih.govatsjournals.org |

| Mast Cells | ET-1 acts as a mast cell activator, leading to their degranulation and the release of inflammatory cytokines such as TNF-α and IL-6. nih.gov | The activation of mast cells by ET-1 contributes to the inflammatory cascade. nih.govatsjournals.org |

| Macrophages | Macrophages are a source of ET-1, and its production can be induced by stimuli like lipopolysaccharide (LPS). nih.gov Activated macrophages, in turn, contribute to inflammation by releasing pro-inflammatory cytokines. haematologica.org | The secretion of ET-1 by macrophages increases during inflammation. nih.gov |

| Leukocytes | ET-1 plays a role in the increased expression of leukocyte adhesion molecules, facilitating their recruitment and infiltration into tissues. nih.gov | ET-1 is involved in the trafficking of immunocompetent cells into injured tissue. nih.gov |

| Dendritic Cells | Stimulation of human monocyte-derived dendritic cells with certain agonists induces the production of ET-1. nih.gov | Dendritic cells are a source of ET-1 in response to specific inflammatory signals. nih.gov |

| T Cells | ET-1 exerts a pro-inflammatory effect on CD4+ T cells, inducing an increased production of IFN-γ. nih.gov | This effect on T cells highlights the role of ET-1 in the adaptive immune response. nih.gov |

Regulation of Cellular Adhesion Molecule Expression

A critical step in the inflammatory response is the adhesion of leukocytes to the endothelial lining of blood vessels, a process mediated by cellular adhesion molecules. This compound plays a significant role in regulating the expression of these molecules. Studies have demonstrated that human brain microvascular endothelial cells exposed to ET-1 upregulate the expression of key adhesion molecules, including Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. nih.gov This upregulation facilitates the recruitment, binding, and infiltration of leukocytes into the affected tissue. nih.gov

Furthermore, ET-1 has been shown to enhance the expression of VCAM-1 in vascular endothelial cells that have been stimulated by tumor necrosis factor-alpha (TNF-α). nih.gov The synergistic effect of ET-1 and TNF-α on VCAM-1 expression appears to be mediated through the ETB receptor and involves the activation of the transcription factor NF-κB. nih.gov In fibroblasts, ET-1 can also upregulate ICAM-1 expression. nih.gov This modulation of adhesion molecules by ET-1 is a key mechanism through which it promotes inflammation and the trafficking of immune cells to sites of injury or infection. nih.govahajournals.org

Role in Chemotaxis and Leukocyte Trafficking

This compound is actively involved in guiding the movement of immune cells, a process known as chemotaxis, and their subsequent trafficking into tissues. It can directly act as a chemoattractant for certain immune cells. For instance, a specific form of endothelin, ET-1 (1-31), has been shown to have chemotactic activity for neutrophils and monocytes. tokushima-u.ac.jp

Beyond its direct chemotactic effects, ET-1 indirectly orchestrates leukocyte trafficking by stimulating the production of chemokines, which are specialized chemotactic cytokines. nih.govmdpi.com For example, ET-1 induces monocytes to produce IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1), which are potent chemoattractants for neutrophils and monocytes, respectively. nih.gov This induced chemokine production likely enhances the infiltration of white blood cells into inflamed tissues. nih.gov The entire endothelin system, including ET-1, its receptors, and the enzyme that produces it, has been implicated in the process of monocyte diapedesis, where monocytes cross the blood vessel wall. nih.gov This regulation of leukocyte migration is a crucial aspect of ET-1's pro-inflammatory function. pnas.orgfrontiersin.org

Modulation of Cytokine Production

This compound significantly influences the inflammatory environment by modulating the production of various cytokines. It can stimulate immune cells to release a range of pro-inflammatory cytokines. nih.gov For example, ET-1 induces monocytes to produce Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Furthermore, it can trigger the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated mast cells. nih.gov In microglial cells, the resident immune cells of the central nervous system, ET-1 has been shown to increase the production of TNF-α and IL-6. preprints.org

This ability of ET-1 to stimulate cytokine production creates a positive feedback loop, as some of these cytokines, such as TNF-α, can in turn stimulate the release of ET-1 from endothelial and epithelial cells. nih.gov This reciprocal relationship can amplify and sustain the inflammatory response. mdpi.com The modulation of cytokine networks by ET-1 underscores its central role in orchestrating inflammatory processes. ashpublications.orgportlandpress.comthermofisher.commdpi.compnas.org

Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for development, wound healing, and also for tumor growth. This compound has emerged as a significant regulator of angiogenesis, promoting the various stages of new vessel formation. nih.govmdpi.com

ET-1 can directly stimulate an angiogenic phenotype in human endothelial cells. nih.gov This includes promoting key events in angiogenesis such as endothelial cell proliferation, migration, and invasion. nih.gov Furthermore, ET-1 stimulates the differentiation of endothelial cells into vascular cord-like structures, a critical step in forming new vessels. nih.gov The pro-angiogenic effects of ET-1 on endothelial cells are primarily mediated through the Endothelin B receptor (ETBR). nih.govaacrjournals.org

In addition to its direct effects on endothelial cells, ET-1 can also indirectly promote angiogenesis. It can stimulate the synthesis of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, in vascular smooth muscle cells. nih.gov In the context of cancer, ET-1 produced by tumors can drive angiogenesis by inducing VEGF production. mdpi.comaacrjournals.org The link between ET-1 and angiogenesis is further supported by observations that in certain cancers, the expression of ET-1 correlates with increased neovascularization. aacrjournals.orgresearchgate.net This multifaceted role in promoting new blood vessel growth highlights ET-1 as a potential target for anti-angiogenic therapies. nih.gov

Direct and Indirect Promotion of Angiogenic Processes

This compound (ET-1) is a potent mediator of angiogenesis, the formation of new blood vessels from pre-existing ones, through both direct and indirect mechanisms. researchgate.netmdpi.com This dual action allows ET-1 to influence multiple stages of the complex angiogenic cascade.